molecular formula C12H16N4S B13684192 1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole

Cat. No.: B13684192
M. Wt: 248.35 g/mol
InChI Key: JXEJQJSQVRACFZ-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a butyl group attached to the phenyl ring and a methylthio group attached to the tetrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 4-butylphenylhydrazine with carbon disulfide and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents. Further research is needed to explore these possibilities.

    Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:

    1-Phenyl-5-(methylthio)-1H-tetrazole: Lacks the butyl group, which may affect its reactivity and biological activity.

    1-(4-Butylphenyl)-1H-tetrazole: Lacks the methylthio group, which may influence its chemical properties and applications.

    1-(4-Butylphenyl)-5-(ethylthio)-1H-tetrazole: Contains an ethylthio group instead of a methylthio group, potentially altering its reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

1-(4-butylphenyl)-5-methylsulfanyltetrazole

InChI

InChI=1S/C12H16N4S/c1-3-4-5-10-6-8-11(9-7-10)16-12(17-2)13-14-15-16/h6-9H,3-5H2,1-2H3

InChI Key

JXEJQJSQVRACFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=NN=N2)SC

Origin of Product

United States

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